

Application Notes and Protocols for Convergent Synthesis Strategies with H-Glu-OtBu

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Compound of Interest

Compound Name: *H-Glu-OtBu*

Cat. No.: *B1346995*

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Introduction

Convergent synthesis is a highly efficient strategy for the chemical synthesis of large peptides and proteins. This approach involves the independent synthesis of protected peptide fragments, which are subsequently coupled to form the final polypeptide. This methodology offers significant advantages over linear solid-phase peptide synthesis (SPPS), particularly for long or complex sequences, by allowing for the purification of intermediate fragments, which can lead to a higher purity of the final product and improved overall yields.

L-Glutamic acid, with its side-chain carboxyl group, is a common residue in biologically active peptides. The use of **H-Glu-OtBu** (L-Glutamic acid α -tert-butyl ester) and its N-protected derivatives, such as Fmoc-Glu(OtBu)-OH or Z-Glu(OtBu)-OH, is central to many convergent strategies. The tert-butyl (OtBu) ester provides robust protection for the γ -carboxyl group of glutamic acid, which is stable to the basic conditions used for Fmoc-group removal during SPPS but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).^{[1][2]} This orthogonality is crucial for the selective deprotection and manipulation required in fragment condensation strategies.

These application notes provide detailed protocols for the synthesis of peptide fragments containing a Glu(OtBu) residue and their subsequent use in convergent synthesis via fragment condensation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptide fragments and their subsequent coupling in a convergent strategy. Yields are indicative and can vary based on the specific peptide sequence, scale, and coupling conditions.

Table 1: Representative Data for Solid-Phase Synthesis of a Protected Peptide Fragment

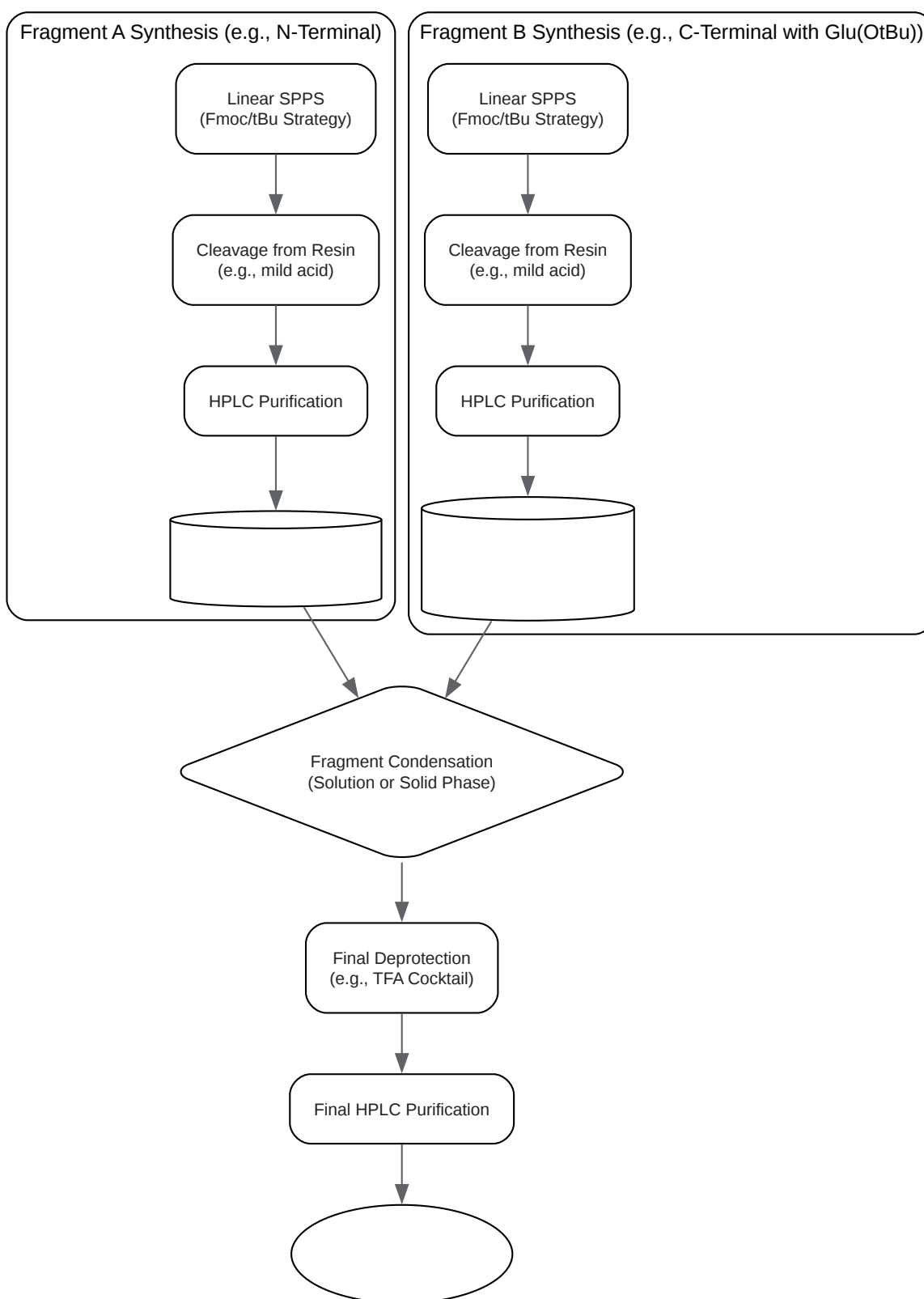
Parameter	Value	Notes
Resin Loading	0.5 - 0.7 mmol/g	Dependent on the specific resin used.
Amino Acid Equivalents	3 - 5 eq.	Relative to resin loading for each coupling cycle.
Coupling Reagent Equivalents	3 - 5 eq.	e.g., HBTU, HATU, or DIC/Oxyma.
Base Equivalents	6 - 10 eq.	e.g., DIPEA or 2,4,6-Collidine.
Individual Coupling Yield	>99%	Monitored by Kaiser test or similar method.
Overall Crude Protected Fragment Yield	70 - 90%	Dependent on peptide length and sequence.
Purity after Cleavage (Crude)	60 - 85%	Sequence-dependent.
Purity after HPLC Purification	>98%	For use in fragment condensation.

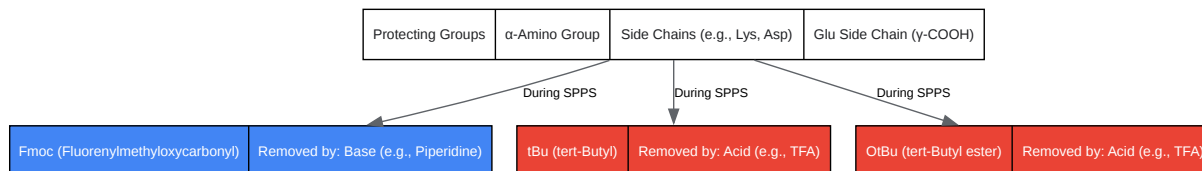
Table 2: Representative Data for Convergent Fragment Condensation

Parameter	Solution-Phase Condensation	Solid-Phase Condensation	Notes
Fragment Equivalents (N-terminal fragment)	1.0 - 1.2 eq.	1.5 - 3.0 eq.	Relative to the C-terminal fragment.
Coupling Reagent Equivalents	1.1 - 1.5 eq.	1.5 - 3.0 eq.	e.g., TBTU, HOBt/DIC.
Base Equivalents	2.0 - 3.0 eq.	3.0 - 6.0 eq.	e.g., DIPEA.
Reaction Time	12 - 24 hours	24 - 48 hours	Can be monitored by HPLC.
Typical Yield	60 - 80% ^[3]	50 - 80%	Highly dependent on fragment size and solubility.
Final Purity after HPLC	>95 - 99%	>95 - 99%	Pharmaceutical grade may require >98%.

Mandatory Visualization

Logical Workflow for Convergent Peptide Synthesis





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References

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